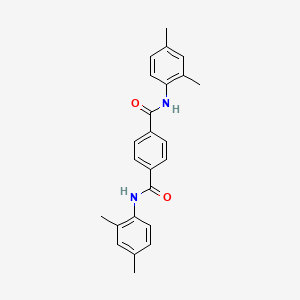

N,N'-bis(2,4-dimethylphenyl)terephthalamide

Description

Contextualization within Aromatic Amide Chemistry and Advanced Materials Science

N,N'-bis(2,4-dimethylphenyl)terephthalamide is a member of the aromatic amide family, a class of molecules characterized by amide groups directly linked to aromatic rings. scielo.br This structure imparts considerable rigidity and thermal stability. Aromatic amides are foundational to the field of advanced materials science, primarily through the creation of high-performance polymers. mdpi.comnih.gov The defining feature of these molecules is the amide linkage (-CO-NH-), which facilitates strong hydrogen bonding between polymer chains. academicstrive.com These intermolecular forces, combined with π-π stacking interactions between aromatic rings, lead to highly ordered, crystalline structures that are responsible for the exceptional strength and thermal resistance of materials derived from them. academicstrive.com

The specific structure of this compound, with its central para-linked benzene ring (the terephthalamide (B1206420) moiety) and substituted terminal phenyl rings, suggests a shape-persistent molecule. Such molecules are of great interest as building blocks (synthons) in supramolecular chemistry, where they can be designed to self-assemble into larger, ordered architectures. nih.goviupac.org The 2,4-dimethylphenyl groups influence solubility and packing, preventing the extreme insolubility seen in unsubstituted parent polymers, thereby offering a pathway to processable advanced materials.

Historical Development and Key Academic Milestones in Terephthalamide Research

The study of terephthalamides is inextricably linked to the development of high-performance synthetic fibers. The most significant milestone in this field was the synthesis of poly-paraphenylene terephthalamide (PPTA) in 1965 by Stephanie Kwolek and Herbert Blades at DuPont. academicstrive.com This polymer, commercialized in the early 1970s as Kevlar®, exhibited an unprecedented combination of high tensile strength and low weight, revolutionizing industries from aerospace to personal body armor. mdpi.comacademicstrive.com

The discovery of PPTA was a landmark achievement that stemmed from research into creating stiffer and tougher alternatives to nylon. scielo.br The key innovation was the use of low-temperature polycondensation of p-phenylenediamine (B122844) and terephthaloyl chloride in an amide solvent, which allowed for the formation of long, rigid-rod polymer chains. scielo.br These chains could align in solution to form a liquid crystalline phase, a critical factor for spinning fibers with a high degree of molecular orientation and crystallinity. scielo.br Subsequent research has focused on modifying the basic PPTA structure to improve properties like solubility, processability, and interfacial adhesion in composites, leading to various grades of commercial fibers like Twaron®. scielo.brresearchgate.net

The timeline below highlights key developments in the field:

| Date | Milestone | Significance |

|---|---|---|

| 1965 | Synthesis of Poly(p-phenylene terephthalamide) (PPTA) by Stephanie Kwolek. academicstrive.com | Discovery of the first liquid crystal polymer, laying the foundation for ultra-high-strength fibers. scielo.br |

| 1971 | Commercial introduction of Kevlar® by DuPont. scielo.br | Revolutionized materials science with applications in ballistics, aerospace, and industrial cables. |

| 1978 | Production of a similar PPTA fiber, Twaron®, begins. scielo.br | Indicated the global importance and commercial viability of aromatic polyamide fibers. |

| 1980s-Present | Development of modified terephthalamides and copolyamides. researchgate.net | Research aimed at enhancing solubility and processability for broader applications. researchgate.net |

Research Significance and Scope of Current Investigation for this compound

The significance of this compound lies in its potential to advance several key areas of chemical science, from fundamental molecular design to the creation of next-generation materials.

Supramolecular chemistry is the "chemistry beyond the molecule," focusing on systems held together by non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov Aromatic amides are exemplary tools in this field because their predictable, directional hydrogen bonds and rigid structures allow for the rational design of complex assemblies. nih.goviupac.org

This compound serves as a model compound for studying these principles. Its key structural features and their roles in supramolecular assembly are:

Amide Groups: Provide strong, directional hydrogen bond donor (N-H) and acceptor (C=O) sites, driving the formation of linear tapes or sheet-like structures.

Terephthaloyl Core: The para-substituted central ring ensures a linear, rigid geometry, acting as a shape-persistent scaffold.

2,4-Dimethylphenyl Groups: These bulky side groups are crucial. They can sterically influence the hydrogen bonding pattern and control the stacking of the aromatic cores, potentially creating specific cavities or channels within the assembled structure. This "tuning" of intermolecular interactions is a core principle of modern supramolecular design.

The legacy of PPTA (Kevlar®) demonstrates the immense potential of the terephthalamide backbone in high-performance polymers. academicstrive.com These materials are valued for their exceptional mechanical properties and thermal stability. acs.org However, the very rigidity and strong intermolecular forces that give PPTA its strength also make it infusible and insoluble in most solvents, posing significant processing challenges. researchgate.net

This compound represents a strategic modification of this basic structure. Incorporating it as a monomer into a polymer chain could lead to:

Improved Solubility: The dimethylphenyl groups disrupt the tight chain packing, potentially rendering the resulting polymers soluble in organic solvents and enabling easier processing via solution-casting or spinning. researchgate.net

Tailored Interfacial Properties: In composite materials, where fibers reinforce a matrix, the nature of the fiber surface is critical for adhesion. The dimethylphenyl groups present a different chemical interface compared to unsubstituted PPTA, which could be leveraged to improve bonding with specific polymer matrices. mdpi.comnih.gov

High Thermal Stability: While the side groups may slightly lower the ultimate thermal stability compared to pure PPTA, the aromatic backbone ensures that the material would still be classified as a high-performance polymer suitable for demanding applications. researchgate.net

| Property | Poly(p-phenylene terephthalamide) (PPTA) | Hypothesized Effect of Incorporating this compound |

|---|---|---|

| Tensile Strength | Extremely High mdpi.com | Potentially lower due to disrupted packing, but still very high. |

| Solubility | Insoluble in most solvents researchgate.net | Significantly improved solubility in organic solvents. |

| Processability | Difficult; requires strong acids scielo.br | Enhanced processability from solution. |

| Thermal Stability | Excellent researchgate.net | Remains high due to aromatic backbone. |

Computational chemistry provides powerful tools for predicting molecular structure, properties, and interactions, guiding experimental work and accelerating materials discovery. ucla.eduumd.edu Aromatic amides like this compound are excellent subjects for computational modeling due to their well-defined structures and the importance of non-covalent interactions in determining their behavior.

This compound is relevant to several areas of computational chemistry:

Force Field Development: Accurately modeling the non-covalent interactions (hydrogen bonding, π-stacking) that govern the assembly of aromatic amides requires robust and well-parameterized force fields. chemrxiv.org Studies on molecules like this can help refine parameters for predicting the structure of larger, more complex supramolecular systems.

Predicting Crystal Structures: Computational methods can be used to predict how molecules will pack in a solid state. The interplay between the hydrogen-bonding amide groups and the sterically demanding dimethylphenyl groups in this compound presents an interesting challenge for crystal structure prediction algorithms. ill.eu

Modeling Polymer Properties: Molecular dynamics simulations can be used to predict the bulk properties of polymers, such as their modulus and glass transition temperature. researchgate.net By modeling oligomers or polymer chains containing the this compound unit, researchers can forecast their mechanical and thermal performance before undertaking challenging synthesis. ucla.edu

Referenced Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Primary subject of the article. |

| Poly-paraphenylene terephthalamide (PPTA) | Historical benchmark and parent polymer (e.g., Kevlar®, Twaron®). |

| p-phenylenediamine | Monomer used in the synthesis of PPTA. |

| Terephthaloyl chloride | Monomer used in the synthesis of PPTA. |

| Nylon | Precursor technology in the development of high-performance polyamides. |

Properties

IUPAC Name |

1-N,4-N-bis(2,4-dimethylphenyl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c1-15-5-11-21(17(3)13-15)25-23(27)19-7-9-20(10-8-19)24(28)26-22-12-6-16(2)14-18(22)4/h5-14H,1-4H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNNVMXJUQVGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Studies

Established Synthetic Routes for Terephthalamide (B1206420) Core Structures

The creation of the robust amide linkages in terephthalamides can be achieved through several synthetic strategies, ranging from traditional, high-yield methods to modern, sustainable approaches.

The most common and well-established method for synthesizing N,N'-disubstituted terephthalamides is the Schotten-Baumann reaction, which involves the acylation of a primary amine with an acyl chloride. For the synthesis of N,N'-bis(2,4-dimethylphenyl)terephthalamide, this involves the reaction of terephthaloyl chloride with 2,4-dimethylaniline (B123086).

Terephthaloyl chloride is a highly reactive derivative of terephthalic acid, making it an excellent electrophile for this reaction. wikipedia.org The reaction is typically carried out in a suitable solvent at low to ambient temperatures. An acid scavenger, such as a tertiary amine (e.g., triethylamine or pyridine) or an aqueous base, is often added to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion. academicstrive.com

The general reaction is as follows: C₆H₄(COCl)₂ + 2 C₈H₁₁N → C₆H₄(CONHCH₃(CH₃)₂)₂ + 2 HCl

This method is widely used due to its high efficiency, rapid reaction rates, and the ready availability of the starting materials. chemicalbook.com It is the foundational reaction for the synthesis of many high-performance aromatic polyamides (aramids), where diamines and diacyl chlorides are used to form long polymer chains. academicstrive.com

Table 1: Conventional Synthesis of this compound

| Reactant 1 | Reactant 2 | Byproduct | Key Conditions |

|---|

While the acyl chloride route is effective, modern synthetic chemistry seeks to avoid the use of highly reactive and corrosive starting materials. Novel catalytic approaches focus on the direct amidation of terephthalic acid with anilines, which is more atom-economical but requires catalytic activation of the less reactive carboxylic acid groups.

Various catalytic systems have been developed for direct amide bond formation. organic-chemistry.org Boronic acid-based catalysts, for instance, have been shown to be highly active for amidation between carboxylic acids and amines at room temperature. organic-chemistry.org The proposed mechanism involves the formation of a reactive acylborate intermediate.

Another advanced approach involves the use of organometallic catalysts. For example, palladium complexes anchored to supports like mesoporous silica (B1680970) have been developed for related coupling reactions, demonstrating high efficiency and the potential for catalyst recycling. nih.gov While not yet specifically detailed for this compound, these catalytic systems represent a promising frontier for its synthesis under milder conditions. The use of coupling reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (COMU) also enables amide bond formation under mild conditions. organic-chemistry.org

Green chemistry principles are increasingly being applied to the synthesis of terephthalamides to reduce environmental impact. A significant area of research is the replacement of toxic and hazardous solvents. For instance, ionic liquids (ILs) have been investigated as alternative solvents for the synthesis of aromatic polyamides like Poly(p-phenylene terephthalamide) (PPTA). researchgate.netacs.orgkuleuven.be Room-temperature ionic liquids such as 3-methyl-1-octylimidazolium chloride ([C₈MIM][Cl]) have shown promise, acting as both solvent and catalyst, and in some cases allowing for the recycling of the reaction medium. researchgate.netacs.org

Another key green strategy is the utilization of waste materials as feedstocks. There is growing interest in the chemical upcycling of poly(ethylene terephthalate) (PET) waste. frontiersin.orgnih.gov Through processes like aminolysis, PET can be depolymerized to produce terephthalamide-based monomers, such as bis(2-aminoethyl)terephthalamide, which can then be used to synthesize new high-performance polymers. nih.govresearchgate.net This approach not only provides a valuable source of terephthalic acid derivatives but also helps mitigate plastic pollution. frontiersin.orgnih.gov Similarly, methods are being developed to produce terephthaloyl chloride from PET waste, creating a more sustainable route to this key precursor. patsnap.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and improving yield and purity.

The formation of this compound via the conventional route from terephthaloyl chloride and 2,4-dimethylaniline follows a nucleophilic acyl substitution mechanism. The reaction proceeds in two successive steps:

Nucleophilic Attack: The nitrogen atom of the 2,4-dimethylaniline, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of terephthaloyl chloride. This leads to the formation of a tetrahedral intermediate.

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A proton is subsequently removed from the nitrogen atom, typically by an acid scavenger, to yield the mono-acylated intermediate, N-(2,4-dimethylphenyl)terephthalamoyl chloride, and HCl.

Second Acylation: The process is repeated at the second acyl chloride group with another molecule of 2,4-dimethylaniline to form the final this compound product.

Kinetic studies of terephthalamide formation are often conducted in the context of polycondensation reactions to produce aromatic polyamides. These studies reveal that the reaction typically follows second-order kinetics, especially in the initial stages. researchgate.net The rate of reaction is dependent on the concentrations of both the amine and the acyl chloride.

However, as the reaction progresses and the concentration of reactants decreases and product precipitates, the reaction rate can slow significantly and deviate from simple second-order kinetics. researchgate.net This shift is often attributed to the process becoming diffusion-controlled rather than reaction-controlled. researchgate.net

Table 2: Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate | Reference |

|---|---|---|

| Temperature | Higher temperature generally increases the rate, but can lead to side reactions. | rsc.org |

| Concentration | Higher initial monomer concentration can increase the polymerization rate. | researchgate.net |

| Solvent | The choice of solvent can affect reactant solubility and the stability of intermediates. | acs.org |

| Catalyst | Catalysts can significantly increase the reaction rate and allow for milder conditions. | researchgate.net |

| Diffusion | In later stages, especially in polycondensation, the rate may be limited by the diffusion of reactants. | researchgate.net |

For example, in the synthesis of PPTA, the apparent activation energy has been measured to be around 12 kJ mol⁻¹. rsc.org Kinetic models for related polyesterification reactions also often assume second-order rate laws with respect to the reacting functional groups. researchgate.netmdpi.com These principles are broadly applicable to the step-wise formation of this compound.

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield in the synthesis of this compound are intricately linked to a variety of factors including the choice of solvent, reaction temperature, the presence and nature of an acid scavenger, and the stoichiometry of the reactants.

Solvent Effects: The solvent plays a critical role in facilitating the reaction by dissolving the reactants and influencing the reaction rate. Aprotic polar solvents are often employed in similar acylation reactions. For instance, in the analogous synthesis of aromatic polyamides, solvents like N-methyl-2-pyrrolidone (NMP) and hexamethylphosphoramide are commonly used to ensure the solubility of the reactants and the growing polymer chain. The choice of solvent can affect the reaction equilibrium and the ease of product isolation.

Temperature Control: The reaction temperature is a critical parameter that must be carefully controlled. Typically, the reaction between an amine and an acyl chloride is highly exothermic. Low initial temperatures, often around 0-5°C, are generally preferred to control the reaction rate and minimize the formation of side products. Maintaining a low temperature helps to ensure the selective formation of the desired amide bond and prevents potential degradation of the reactants or products.

Role of Acid Scavengers: The condensation reaction produces hydrochloric acid (HCl) as a byproduct. This acid can protonate the unreacted amine, rendering it non-nucleophilic and thereby halting the reaction. To drive the reaction to completion and achieve high yields, an acid scavenger, typically a tertiary amine like pyridine or triethylamine, is added to neutralize the HCl as it is formed. The choice and amount of the base can impact the reaction kinetics and the purity of the final product.

Stoichiometry and Reactant Purity: The molar ratio of the reactants, 2,4-dimethylaniline and terephthaloyl chloride, is a fundamental factor affecting the yield. A stoichiometric ratio is theoretically required, but slight excesses of one reactant may be used to ensure the complete conversion of the other. The purity of the starting materials is also essential, as impurities can lead to undesired side reactions and a lower yield of the target compound.

Due to the lack of specific experimental data in the available literature for this compound, a detailed data table illustrating the precise effects of these conditions on yield and selectivity cannot be provided at this time. However, the principles outlined above, derived from general knowledge of similar chemical transformations, serve as a foundational guide for optimizing the synthesis of this compound. Further empirical studies would be necessary to quantify the exact impact of each reaction condition.

Advanced Structural Elucidation and Solid State Characteristics

Single Crystal X-ray Diffraction Analysis of N,N'-bis(2,4-dimethylphenyl)terephthalamide

Single-crystal X-ray diffraction studies are the gold standard for elucidating the precise atomic arrangement within a crystalline material. Such analyses provide detailed information on the molecule's conformation, crystal system, space group, and unit cell dimensions.

Polymorphism and Crystallographic Variations

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical aspect of materials science. Different polymorphs of the same compound can exhibit varied physical properties. While the existence of polymorphs for this compound is plausible, comprehensive studies detailing different crystalline forms and the conditions under which they form are not extensively documented in publicly available literature. The specific crystallographic data, such as space group and unit cell parameters, would be essential for identifying and characterizing different polymorphic forms.

Conformational Analysis in the Solid State

Table 1: Key Torsional Angles in Solid-State Conformation

| Torsional Angle | Description | Typical Value (degrees) |

|---|---|---|

| τ1 (O=C-C_ar-C_ar) | Rotation of amide group relative to central ring | Varies |

| τ2 (C_ar-C-N-C_ar) | Rotation of N-aryl bond | Significant due to steric hindrance |

Note: Specific values are dependent on the crystal structure determination.

High-Resolution Structural Refinement

High-resolution diffraction experiments allow for the precise determination of atomic positions, including those of hydrogen atoms, and the modeling of atomic displacement parameters. This level of detail is critical for accurately mapping electron density and understanding the subtle details of chemical bonding and intermolecular interactions. Refinement of the crystal structure would yield key data such as bond lengths and angles with a high degree of precision.

Table 2: Representative Crystallographic Data

| Parameter | Description | Value |

|---|---|---|

| Chemical Formula | Molecular formula of the compound | C₂₄H₂₄N₂O₂ |

| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic) | Not Available |

| Space Group | The symmetry group of the crystal | Not Available |

| a, b, c (Å) | Unit cell dimensions | Not Available |

| α, β, γ (°) | Unit cell angles | Not Available |

| Z | Number of molecules per unit cell | Not Available |

Note: This table is representative; specific data is contingent upon experimental results.

Supramolecular Architecture and Intermolecular Interactions

The crystal packing of this compound is governed by a combination of non-covalent interactions. These interactions direct the self-assembly of individual molecules into a stable, three-dimensional lattice, defining the material's macroscopic properties.

Hydrogen Bonding Networks in this compound Crystals (e.g., N-H···O=C interactions)

The primary and most directional intermolecular force in terephthalamides is the hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule. These N-H···O=C interactions typically link molecules into chains or sheets. In the case of this compound, these hydrogen bonds form a robust network that constitutes the primary structural motif of the supramolecular assembly. The geometry of these bonds (distance and angle) is a key feature of the crystal structure.

Design Principles for Crystal Engineering and Directed Self-Assembly

The solid-state architecture of this compound is a product of deliberate design principles inherent in its molecular structure, which guide its assembly into ordered crystalline lattices. The primary forces governing the crystal engineering of this and related terephthalamides are hydrogen bonding and π-π stacking interactions. The amide functionalities provide robust N-H···O=C hydrogen bonds, which are a cornerstone of self-assembly in these systems, often leading to the formation of one-dimensional tapes or ladder-like arrangements. znaturforsch.com

Directed self-assembly can be achieved by controlling crystallization conditions, such as solvent choice and temperature, which can modulate the relative strengths of the intermolecular interactions. In some cases, polymerization-induced self-assembly strategies, used for related polyamides, highlight how molecular aggregation can be controlled to form specific nanostructures like fibers. researchgate.netnih.govencyclopedia.pub For this compound, the interplay between the strong directional hydrogen bonds and the steric demands of the substituted phenyl rings is the core design principle that determines its supramolecular structure.

Advanced Spectroscopic Techniques for Structural Characterization

A suite of advanced spectroscopic methods is essential for the comprehensive characterization of this compound, providing detailed insights into its structure, connectivity, and dynamic behavior. researchgate.net

High-Resolution Solution and Solid-State NMR Spectroscopy for Full Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy, in both solution and solid states, is a powerful tool for the complete structural assignment and study of molecular dynamics of this compound.

In solution-state NMR, standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments in a suitable solvent like DMSO-d₆ allow for the unambiguous assignment of all proton and carbon signals. The aromatic protons of the central terephthaloyl ring would appear as a singlet, while the protons on the 2,4-dimethylphenyl rings would show more complex splitting patterns. The amide proton (N-H) typically appears as a distinct singlet at a downfield chemical shift.

Solid-state NMR (ssNMR) provides information unattainable in solution, offering a window into the molecule's structure in its crystalline form. nsf.gov Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) can distinguish between different crystalline forms (polymorphs) or identify non-equivalent molecules within the same crystal unit cell. aalto.fi Chemical shift anisotropy, which is averaged out in solution, becomes a valuable parameter in the solid state for understanding the local electronic environment. nsf.govrsc.org Furthermore, ssNMR can be used to study molecular dynamics, such as the rate of phenyl ring rotation or subtle conformational exchanges, by analyzing line shapes and relaxation times over a range of temperatures. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (N-H) | 9.5 - 10.5 | N/A |

| Central Aromatic (C-H) | ~8.1 | ~138 |

| Central Aromatic (C-C=O) | N/A | ~130 |

| Amide Carbonyl (C=O) | N/A | ~165 |

| Dimethylphenyl Aromatic (C-H) | 7.0 - 7.3 | 128 - 135 |

| Dimethylphenyl Aromatic (C-CH₃) | N/A | 132 - 138 |

| Dimethylphenyl Aromatic (C-N) | N/A | ~136 |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers detailed insights into the functional groups, hydrogen bonding network, and conformational state of this compound. researchgate.net

FT-IR spectroscopy is particularly sensitive to polar functional groups and hydrogen bonding. The N-H stretching vibration, typically observed in the 3200-3400 cm⁻¹ region, is a direct probe of hydrogen bonding; a lower frequency and broader peak indicate stronger N-H···O interactions. The Amide I band (primarily C=O stretching) around 1630-1680 cm⁻¹ and the Amide II band (a mix of N-H bending and C-N stretching) near 1550 cm⁻¹ are also highly sensitive to the local environment and conformation. researchgate.net Analysis of the OH-stretch band region in related systems has shown that multiple components can be resolved, each corresponding to a different hydrogen-bonding environment. nih.gov

Raman spectroscopy, which relies on changes in polarizability, is an excellent complementary technique. It is particularly effective for probing the vibrations of the non-polar aromatic backbone. dtic.mil The symmetric vibrations of the phenyl rings and the C-C skeletal modes can provide information about molecular conformation and intermolecular packing. researchgate.net Comparing FT-IR and Raman spectra can help in assigning vibrational modes due to their different selection rules.

Table 2: Characteristic Vibrational Bands for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Structural Information |

|---|---|---|---|

| N-H Stretch | FT-IR | 3200 - 3400 | Hydrogen bonding strength |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Aromatic ring integrity |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 3000 | Methyl group presence |

| Amide I (C=O Stretch) | FT-IR, Raman | 1630 - 1680 | Amide conformation, H-bonding |

| Amide II (N-H bend, C-N stretch) | FT-IR | 1510 - 1570 | Amide conformation |

Mass Spectrometry for Mechanistic Pathway Confirmation and Isomer Differentiation

Mass spectrometry (MS) is a fundamental tool for confirming the molecular weight and elemental composition of this compound and for distinguishing it from its structural isomers. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₂₄H₂₄N₂O₂.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides confirmation of the molecule's structure. The most likely fragmentation pathway involves the cleavage of the two amide bonds, leading to characteristic fragment ions corresponding to the terephthaloyl core and the 2,4-dimethylaniline (B123086) moiety.

A significant challenge in analytical chemistry is the differentiation of isomers, which have identical masses. researchgate.net Positional isomers of this compound, such as the 2,5-dimethylphenyl or 3,4-dimethylphenyl analogues, would be indistinguishable by standard MS alone. However, advanced MS techniques can differentiate them. The relative abundances of fragment ions in MS/MS spectra can sometimes serve as a fingerprint to distinguish isomers. A more powerful approach is ion mobility-mass spectrometry (IM-MS), which separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size and shape (collision cross-section). polyu.edu.hknih.gov Since positional isomers often adopt slightly different three-dimensional shapes, they can be separated by ion mobility, allowing for their unambiguous identification. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for N,N'-bis(2,4-dimethylphenyl)terephthalamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of the molecule. xisdxjxsu.asia These methods are used to investigate optimized molecular structures, electronic properties, and spectroscopic features. researchgate.net

The electronic character of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net

In this compound, the central terephthalamide (B1206420) core, with its electron-withdrawing carbonyl groups, is expected to heavily influence the LUMO. Conversely, the electron-donating N,N'-bis(2,4-dimethylphenyl) groups are likely to contribute significantly to the HOMO. This distribution facilitates a charge-transfer character within the molecule. nih.gov A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly employed to compute these orbital energies and predict the molecule's electronic behavior. researchgate.net

Table 1: Representative Frontier Molecular Orbital Properties for Aromatic Amide Compounds Note: This table presents typical values for analogous aromatic compounds as specific data for this compound is not available in the provided sources. These values illustrate the general range for such molecules.

| Property | Typical Value | Significance |

| HOMO Energy | -5.0 to -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 eV | Chemical reactivity, stability |

| Chemical Hardness (η) | 1.5 to 2.5 eV | Resistance to change in electron configuration |

| Electronegativity (χ) | 3.2 to 4.5 eV | Electron-attracting power |

The structure of this compound is not rigid; it possesses significant conformational flexibility due to the rotation around several single bonds. Key rotations include the bond between the phenyl rings and the amide nitrogen atoms, as well as the amide C-N bond itself. Theoretical calculations can map the potential energy surface to identify stable conformers and the energy barriers for interconversion. researchgate.net

For similar amide-containing molecules, studies have shown the existence of multiple stable conformations, such as gauche and cis forms, with one often being significantly more stable. researchgate.net In the case of this compound, steric hindrance from the ortho-methyl groups on the dimethylphenyl rings is expected to heavily influence the preferred orientation of these rings relative to the plane of the amide group. This steric effect can effectively constrain bond rotation, leading to a more rigid and distorted molecular conformation. mdpi.com Quantum chemical calculations can precisely determine these dihedral angles and the associated energy penalties for rotation. researchgate.net Tautomerism (e.g., amide-imidol) is a possibility for amide groups, though the amide form is typically overwhelmingly more stable.

Quantum chemical calculations are a reliable method for predicting the vibrational spectra (FTIR) of molecules. xisdxjxsu.asia By computing the harmonic frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. researchgate.net These calculated frequencies can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks. researchgate.net

Similarly, electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted. The calculations provide information about the energies of excited states, which correspond to the absorption of light. The nature of these transitions, such as those involving charge transfer between the donor (dimethylphenyl) and acceptor (terephthalamide) parts of the molecule, can also be elucidated. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its interactions with its environment and with other molecules. nih.gov These simulations model the movement of atoms and molecules by solving Newton's equations of motion.

In solution, the behavior of this compound is governed by its interactions with solvent molecules. MD simulations can model these interactions explicitly, showing how solvent molecules arrange around the solute and influence its conformation and dynamics. researchgate.net For instance, in polar solvents, hydrogen bonding between the solvent and the amide groups of the molecule would be a dominant interaction. In nonpolar solvents, van der Waals forces would be more significant. These simulations can predict thermodynamic properties such as the heat of solution and can help understand the molecule's solubility in different media.

Terephthalamide-based molecules are known for their ability to self-assemble into ordered supramolecular structures. researchgate.net This process is driven by non-covalent interactions, primarily intermolecular hydrogen bonding between the N-H and C=O groups of the amide linkages and π-π stacking between the aromatic rings. researchgate.net

MD simulations are particularly well-suited to model these aggregation and self-assembly processes. nih.gov By simulating a system containing many molecules of this compound, researchers can observe the spontaneous formation of aggregates. These simulations can reveal the critical mechanisms of assembly, such as the initial formation of small clusters that merge into larger, more ordered structures like nanofibers or sheets. nih.govnih.gov The simulations can also quantify the strength of the interactions, such as binding energy, which indicates the stability of the resulting assembly. mdpi.com

Polymerization Dynamics

This compound can serve as a monomer unit for the synthesis of polyamides. While specific molecular dynamics (MD) simulation studies on the polymerization of this exact monomer are not extensively documented in the reviewed literature, the principles can be understood by examining analogous systems, such as poly(p-phenylene terephthalamide) (PPTA) and poly(ethylene terephthalate) (PET). rsc.orgnih.gov

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. nih.govmdpi.com For polymerization, MD simulations can provide detailed information on chain growth, polymer conformation, and the thermodynamic and transport properties of the resulting oligomers and polymers. nih.gov For instance, simulations of PET oligomers have been used to determine properties like density, viscosity, and chain dimensions (radius of gyration) as a function of the degree of polymerization. nih.gov Such simulations would be invaluable for predicting the material properties of a polymer derived from this compound.

The kinetics of polycondensation reactions, crucial for understanding polymerization dynamics, can also be studied. In the case of PPTA synthesis from p-phenylenediamine (B122844) (PPD) and terephthaloyl chloride (TPC), the apparent activation energy has been determined experimentally. rsc.org This value provides a measure of the energy barrier that must be overcome for the reaction to proceed.

| Parameter | Value | Units |

|---|---|---|

| Apparent Activation Energy (Ea) | 12 | kJ mol⁻¹ |

| Pre-exponential Factor (A) | 5.4 × 10³ | L mol⁻¹ s⁻¹ |

Mechanistic Predictions and Validation via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), offers a robust framework for predicting reaction mechanisms at an electronic level. nih.govnih.gov These methods are instrumental in understanding the synthesis of terephthalamides by mapping out the entire reaction pathway, identifying intermediates, and characterizing transition states. pitt.edu This approach allows for the validation of proposed mechanisms and the prediction of reactivity and selectivity.

Transition State Analysis in Synthesis

The synthesis of this compound typically proceeds via the nucleophilic acyl substitution of terephthaloyl chloride with 2,4-dimethylaniline (B123086). Transition state analysis using computational methods is key to understanding the kinetics of this acylation reaction.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Computationally, it is identified as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov DFT calculations are widely employed to locate and characterize these transition states. The choice of functional and basis set is crucial for obtaining accurate thermodynamic parameters. nih.gov

For the formation of the amide bond, the mechanism likely involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. Computational analysis would involve optimizing the geometries of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products.

| Parameter | Description | Common Examples/Methods |

|---|---|---|

| Computational Method | The theoretical model used to approximate the electronic structure. | DFT (Density Functional Theory) |

| Functional | Approximation to the exchange-correlation energy within DFT. | B3LYP, CAM-B3LYP, X3LYP |

| Basis Set | Set of functions used to build molecular orbitals. | 6-311+G(d,p), def2-TZVP |

| Key Output | Data confirming the identity of a transition state. | One imaginary frequency (cm⁻¹) |

Derivatization and Functionalization Strategies

Modification of the N,N'-bis(2,4-dimethylphenyl)terephthalamide Core

Modification of the core structure of this compound can be approached by altering the substituents on its aromatic rings. These changes can profoundly influence the molecule's fundamental properties, such as solubility and supramolecular assembly, and can introduce functionalities for subsequent chemical transformations.

Substituent Effects on Synthesis and Structure-Directing Properties

The inherent structure of this compound, featuring methyl groups at the ortho and para positions of the N-phenyl rings, already dictates a degree of steric hindrance that influences its packing in the solid state and solubility in organic solvents. Compared to its unsubstituted counterpart, N,N'-diphenylterephthalamide, the dimethylphenyl groups can disrupt close packing, potentially improving solubility.

Further modification through the introduction of additional substituents on either the N-phenyl rings or the central terephthaloyl ring would significantly impact its properties. The nature and position of these substituents can alter electronic properties, steric profiles, and intermolecular interactions, which are crucial for controlling synthesis outcomes and directing crystal structure. For instance, introducing polar groups like sulfone or hydroxyl moieties into similar aromatic polyamide structures has been shown to disrupt the regular arrangement of molecular chains, thereby improving solubility and surface free energy. researchgate.net

The reactivity of the precursor diamines and diacid chlorides used in the synthesis of such amides is also governed by substituent effects. Electron-withdrawing groups on a dianhydride, for example, have been observed to promote the formation of ammonium (B1175870) carboxylate salt intermediates in the synthesis of polyamideimides, whereas electron-donating groups favor amic acid formation. nih.gov This principle suggests that the electronic nature of substituents on the terephthaloyl chloride or the 2,4-dimethylaniline (B123086) precursors would similarly influence the mechanism and efficiency of the amidation reaction to form the target molecule.

| Substituent Type | Position | Potential Effects on Properties |

| Electron-Donating Groups (e.g., -OCH₃, -alkyl) | N-phenyl or terephthaloyl ring | Increased electron density on the amide bond; potential to enhance solubility; may influence hydrogen bonding patterns. |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) | N-phenyl or terephthaloyl ring | Decreased basicity of the amide nitrogen; potential to alter crystal packing through dipole-dipole interactions; may decrease solubility in non-polar solvents. |

| Bulky Groups (e.g., -C(CH₃)₃, -adamantyl) | N-phenyl ring | Increased steric hindrance, leading to significantly improved solubility by preventing close chain packing and reducing crystallinity. mdpi.com |

| Polar/Hydrogen Bonding Groups (e.g., -OH, -COOH) | N-phenyl or terephthaloyl ring | Introduction of strong directional interactions (hydrogen bonds), influencing self-assembly and crystal engineering; potential for pH-responsive behavior. researchgate.net |

Introduction of Reactive Functional Groups for Further Transformations

To utilize this compound as a building block for more complex materials, the introduction of reactive functional groups is essential. These groups serve as chemical handles for subsequent reactions like polymerization, grafting, or cross-linking. Standard organic synthesis methodologies can be adapted to introduce a variety of functionalities onto the aromatic rings.

For instance, electrophilic aromatic substitution reactions such as nitration, followed by reduction, could install amino (-NH₂) groups. These amino groups are versatile intermediates that can be used to form new amide or imide linkages. nih.gov Similarly, Friedel-Crafts acylation could introduce ketone functionalities, which can be further modified, or introduce carboxyl groups (-COOH) via oxidation of alkyl substituents. The presence of carboxyl groups would enable esterification or amidation reactions, providing a route for covalent attachment to other molecules or surfaces. youtube.com

The introduction of polymerizable groups, such as vinyl or acrylate (B77674) moieties, would transform the molecule into a monomer suitable for free-radical polymerization. Alternatively, introducing terminal hydroxyl (-OH) or amino (-NH₂) groups at the para-position of the terephthaloyl ring or on the N-phenyl rings would create an AB₂-type or A₂B₂-type monomer for step-growth polymerization, leading to polyesters, polyamides, or polyurethanes. frontiersin.org

| Functional Group | Potential Synthetic Route | Enabled Transformations |

| Amino (-NH₂) / Diamino | Nitration followed by reduction of aromatic rings. | Polyamide/polyimide synthesis, diazotization reactions, N-alkylation. |

| Carboxyl (-COOH) / Dicarboxyl | Oxidation of methyl groups or carboxylation via organometallic intermediates. | Polyester/polyamide synthesis, esterification, surface coupling (e.g., with EDC). youtube.com |

| Hydroxyl (-OH) / Dihydroxyl | Nucleophilic aromatic substitution or Baeyer-Villiger oxidation of acyl groups. | Polyester/polyether synthesis, polyurethane synthesis. frontiersin.org |

| Vinyl / Acrylate | Heck or Suzuki coupling; esterification with acryloyl chloride. | Radical polymerization, addition reactions. mdpi.com |

| Halogen (-Br, -I) | Electrophilic halogenation. | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), synthesis of Grignard reagents. |

Post-Synthetic Modification Approaches

Once this compound is functionalized with reactive groups, it can be incorporated into larger, more complex material architectures through post-synthetic modification techniques. These approaches include polymerization to create high-performance polymers and surface functionalization to develop hybrid materials.

Polymerization and Copolymerization Approaches for Advanced Materials

Functionalized derivatives of this compound can serve as specialty monomers to create advanced polymers. The rigid, aromatic nature of the core unit is expected to impart high thermal stability and mechanical strength to the resulting polymer, characteristic of aramids. mdpi.com

For example, a diamino-functionalized derivative could be reacted with aromatic diacid chlorides (such as terephthaloyl chloride or isophthaloyl chloride) via low-temperature solution polycondensation to produce wholly aromatic polyamides. nih.gov The inclusion of the bulky dimethylphenyl groups would likely enhance the solubility of these aramids compared to polymers like Poly(p-phenylene terephthalamide) (PPTA). mdpi.com

Similarly, a diol derivative could undergo polycondensation with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters. frontiersin.org The synthesis of polyesteramides is another viable route, achieved by reacting monomers containing both ester and amide functionalities, or by copolymerizing diamine, diol, and diacid monomers. nih.gov

Copolymerization offers a powerful strategy to fine-tune material properties. By incorporating the functionalized terephthalamide (B1206420) monomer with other comonomers (e.g., flexible aliphatic units), random or block copolymers can be synthesized. mdpi.com This approach allows for precise control over properties such as glass transition temperature, crystallinity, and solubility, tailoring the final material for specific applications ranging from high-strength fibers to processable engineering plastics. mdpi.comacs.org

| Polymerization Strategy | Required Functional Groups | Resulting Polymer Class | Potential Properties |

| Polycondensation | Diamino + Diacid Chloride | Aromatic Polyamide (Aramid) | High thermal stability, mechanical strength, enhanced solubility. |

| Polycondensation | Diol + Diisocyanate | Polyurethane | Toughness, elasticity, thermal resistance. |

| Polycondensation | Diol + Diacid | Polyester | Good mechanical properties, chemical resistance. |

| Radical Polymerization | Vinyl or Acrylate | Polyacrylate / Polystyrene backbone with pendant terephthalamide units | Modified thermal properties, potential for network formation (if cross-linkers are used). |

| Random Copolymerization | Di-functional monomer + other comonomers | Random Copolyamide/Copolyester | Tunable properties (e.g., flexibility, processability). mdpi.com |

Surface Functionalization for Hybrid Material Integration

The integration of this compound derivatives into hybrid materials can be achieved through surface functionalization. This involves attaching the molecule or polymers derived from it onto the surface of another material, such as nanoparticles, metal oxides, or carbon nanotubes, to impart new properties.

Direct self-assembly of the core molecule onto a surface is possible through non-covalent interactions. The amide groups can form hydrogen bonds, and the aromatic rings can participate in π-π stacking, potentially leading to the formation of ordered self-assembled monolayers (SAMs) on suitable substrates. nih.gov This bottom-up approach is fundamental in creating well-defined molecular-level architectures.

For more robust attachment, covalent grafting is employed. This requires the molecule to be functionalized with a group that can react specifically with the target surface. For example, a derivative containing a thiol (-SH) group could bind strongly to gold surfaces, while a silane-functionalized derivative (e.g., with a trimethoxysilyl group) could be grafted onto silica (B1680970) or other metal oxide surfaces. rsc.orgmdpi.com Once anchored, these molecules can alter the surface properties of the material, such as its wettability, adhesion, or biocompatibility.

Polymers containing the terephthalamide unit can also be grafted onto surfaces, creating a polymer brush layer. This can be achieved either by "grafting to," where pre-synthesized polymer chains attach to the surface, or "grafting from," where polymerization is initiated from surface-anchored initiators. Such polymer-functionalized surfaces are useful in creating nanocomposites with enhanced interfacial adhesion, advanced coatings, and functional membranes. researchgate.net

Advanced Academic Applications and Material Science Integration

Role in Polymer Chemistry and High-Performance Materials

The incorporation of N,N'-bis(2,4-dimethylphenyl)terephthalamide units into polymer backbones, particularly in polyamides and their copolymers, is a key strategy for developing high-performance materials. The steric hindrance introduced by the 2,4-dimethylphenyl substituents can significantly alter the polymer's physical and chemical properties, leading to materials with enhanced thermal stability, solubility, and specific mechanical characteristics.

Polyamides and Copolymers Incorporating this compound Units

The synthesis of polyamides and copolymers containing this compound units typically involves polycondensation reactions. While direct studies on this specific monomer are limited, the principles of aramid synthesis can be applied. Aromatic polyamides, or aramids, are renowned for their exceptional strength and thermal resistance, arising from the rigidity of the aromatic backbone and strong intermolecular hydrogen bonding between amide linkages.

The introduction of bulky side groups, such as the dimethylphenyl groups in this compound, is a known strategy to modify the properties of aramids. These bulky groups can disrupt the close packing of polymer chains, which in turn can increase the solubility of the resulting polymer in organic solvents. This improved processability is a significant advantage for fabricating films, fibers, and coatings. For instance, studies on other aramids with bulky pendent groups have shown that such modifications can lead to soluble and processable high-performance polymers without significantly compromising their thermal stability.

The synthesis of copolymers offers another avenue to tailor material properties. By copolymerizing this compound with other diamines or diacids, it is possible to create materials with a spectrum of properties that can be fine-tuned for specific applications. For example, copolymerization can be used to balance properties such as mechanical strength, thermal stability, and processability.

Influence on Polymer Morphology, Crystallinity, and Microstructure

The incorporation of this compound units is expected to have a profound impact on the morphology, crystallinity, and microstructure of polymers. The bulky 2,4-dimethylphenyl groups can act as structural modifiers, influencing how polymer chains organize themselves in the solid state.

Morphology and Microstructure: The presence of these bulky side groups can disrupt the regular packing of polymer chains, leading to a more amorphous morphology compared to their unsubstituted counterparts like poly(p-phenylene terephthalamide) (PPTA). This disruption in chain packing can lead to an increase in the free volume within the polymer matrix, which can affect properties such as gas permeability and dielectric constant. The microstructure of such polymers would likely exhibit a less ordered, more complex arrangement of polymer chains.

Crystallinity: The steric hindrance from the dimethylphenyl groups is likely to hinder the crystallization process. This can result in polymers with lower degrees of crystallinity. However, in some cases, specific interactions or the regular placement of such bulky groups could lead to the formation of novel crystalline structures. For instance, related compounds like N,N,N′,N′-tetraalkyl terephthalamides have been shown to act as nucleating agents in other polymers like polypropylene, effectively inducing the formation of specific crystal phases. kpi.ua This suggests that this compound could potentially be used to control the crystalline morphology of polymer blends.

The table below summarizes the expected influence of incorporating this compound into polymers based on principles of polymer science and studies of analogous compounds.

| Polymer Property | Expected Influence of this compound Incorporation | Underlying Scientific Principle |

|---|---|---|

| Solubility | Increased solubility in organic solvents | Disruption of intermolecular hydrogen bonding and chain packing by bulky dimethylphenyl groups. |

| Crystallinity | Reduced degree of crystallinity | Steric hindrance from bulky side groups impeding regular chain alignment. |

| Glass Transition Temperature (Tg) | Potentially increased Tg | Increased rotational barrier and chain stiffness due to bulky side groups. |

| Mechanical Strength | Potentially lower tensile strength but improved toughness | Reduced chain packing and crystallinity may decrease ultimate strength but increase ductility. |

Crystal Engineering and Supramolecular Materials Design

The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The rigid core and hydrogen bonding capabilities of this compound make it a promising building block for the construction of well-defined supramolecular architectures.

Fabrication of Organic Frameworks and Self-Assembled Structures

This compound and its derivatives can serve as ligands or linkers in the construction of porous organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The directional nature of the amide hydrogen bonds, coupled with the defined geometry of the terephthalamide (B1206420) core, can guide the self-assembly of these molecules into ordered, extended networks.

Research on a related compound, bis-(3,5-dicarboxy-phenyl)terephthalamide, has demonstrated the successful synthesis of lanthanide-based metal-organic frameworks. researchgate.net In these structures, the terephthalamide derivative acts as a flexible aromatic linker, connecting metal clusters to form a three-dimensional open framework. researchgate.net This suggests that this compound, with appropriate functionalization, could also be employed to create novel MOFs with unique pore environments and functionalities imparted by the dimethylphenyl groups.

The self-assembly of terephthalamide derivatives is driven by a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. The presence of the bulky dimethylphenyl groups would significantly influence the packing arrangement in the solid state, potentially leading to the formation of porous structures or materials with interesting optical and electronic properties.

Exploration of Stimuli-Responsive Behavior in Ordered Assemblies

Stimuli-responsive materials are a class of "smart" materials that can undergo significant changes in their properties in response to external stimuli such as light, temperature, pH, or the presence of chemical species. While direct research on the stimuli-responsive behavior of assemblies of this compound is not widely reported, the inherent properties of the amide linkage and the aromatic rings suggest potential in this area.

The hydrogen bonds that are crucial for the self-assembly of terephthalamide-based structures can be sensitive to changes in pH and temperature. For example, in a protic solvent, changes in pH could lead to the protonation or deprotonation of the amide groups, disrupting the hydrogen-bonding network and causing the disassembly of the supramolecular structure. Similarly, an increase in temperature could provide enough thermal energy to overcome the intermolecular forces, leading to a reversible structural change.

Advanced Chemical Sensing and Recognition Applications (Non-biological)

The design of synthetic receptors for the selective recognition of ions and neutral molecules is a significant area of supramolecular chemistry. The well-defined structure and functional groups of this compound make it a candidate for the development of chemosensors.

The amide groups can act as hydrogen bond donors and acceptors, enabling the molecule to bind to specific analytes through complementary hydrogen bonding interactions. The aromatic rings can participate in π-π stacking interactions with aromatic analytes. The dimethylphenyl groups create a specific steric and electronic environment around the binding site, which could be exploited to achieve selectivity for a particular guest molecule.

By incorporating a signaling unit, such as a fluorophore or a chromophore, into the structure of this compound, a chemosensor can be designed. The binding of an analyte would perturb the electronic properties of the signaling unit, resulting in a detectable change in the optical or electrochemical properties of the system, such as a change in fluorescence intensity or color. While specific applications of this compound in non-biological chemical sensing are yet to be extensively explored, the fundamental principles of molecular recognition suggest its potential in this field.

Selective Binding of Specific Analytes (e.g., metal ions, specific organic molecules)

While direct studies on the selective binding properties of this compound are not extensively documented in publicly available research, the inherent structural characteristics of the terephthalamide core suggest a significant potential for such applications. The amide functionalities, with their hydrogen bond donating (N-H) and accepting (C=O) sites, along with the aromatic rings, can participate in various non-covalent interactions that are crucial for molecular recognition and binding.

The broader class of terephthalamide derivatives has been investigated for their ability to selectively bind metal ions. The amide oxygen and nitrogen atoms can act as coordination sites for metal cations. The specific geometry and electronic properties of the terephthalamide scaffold can be tailored by modifying the N-substituents to enhance selectivity for particular metal ions. For instance, the introduction of additional donor atoms on the N-aryl groups could create a multidentate chelation environment, favoring the binding of specific metal ions with complementary coordination geometries.

Furthermore, the aromatic rings of the 2,4-dimethylphenyl substituents can engage in π-π stacking interactions with aromatic organic molecules. The methyl groups on these rings can also influence the binding pocket's shape and steric accessibility, potentially leading to size- and shape-selective binding of organic guest molecules. The formation of well-defined binding cavities through supramolecular self-assembly, a common feature of bis-amide compounds, could further enhance the selectivity for specific analytes. The hydrogen bonding capabilities of the amide groups are also pivotal in the recognition and binding of anions or neutral molecules with complementary hydrogen bonding sites.

Chemo-responsive Material Development

Chemo-responsive materials are a class of "smart" materials that undergo a change in their physical or chemical properties in response to a specific chemical stimulus. While there is a lack of direct research on the development of chemo-responsive materials based specifically on this compound, the molecular structure possesses key features that are highly relevant for the design of such materials, particularly in the realm of supramolecular gels and polymers.

The foundation for the chemo-responsive behavior of materials derived from this compound would likely lie in its capacity for self-assembly. The combination of hydrogen bonding between the amide groups and π-π stacking interactions between the phenyl and terephthaloyl rings can lead to the formation of one-dimensional fibrous aggregates. researchgate.net In suitable solvents, these fibers can entangle to form a three-dimensional network, resulting in the formation of a supramolecular organogel.

The responsiveness of such a gel to chemical stimuli could be engineered by introducing specific recognition sites or functionalities that can be reversibly altered by an external chemical trigger. For example, the introduction of acidic or basic moieties onto the N-aryl rings could render the material pH-responsive. A change in pH would alter the ionization state of these groups, thereby disrupting or modifying the intermolecular interactions driving the self-assembly and leading to a sol-gel transition or a change in the mechanical properties of the gel.

Similarly, the incorporation of redox-active units could lead to materials that respond to oxidizing or reducing agents. The binding of specific ions or molecules, as discussed in the previous section, could also act as a chemical stimulus. If the binding event disrupts the self-assembled structure, the material would exhibit a chemo-responsive behavior. For instance, the addition of a competitive hydrogen-bonding species could disrupt the amide-amide hydrogen bonds, leading to the disassembly of the gel network.

The development of chemo-responsive polymers incorporating the this compound moiety is another promising avenue. By integrating this rigid, hydrogen-bonding unit into a flexible polymer backbone, it is possible to create materials that exhibit conformational changes or phase transitions in response to chemical stimuli that interact with the terephthalamide units.

Future Research Directions and Emerging Paradigms

Opportunities in Sustainable Synthesis and Green Chemistry Innovations

The future synthesis of N,N'-bis(2,4-dimethylphenyl)terephthalamide is poised for significant innovation through the adoption of green chemistry principles. Traditional amide synthesis often involves stoichiometric coupling reagents and harsh conditions, leading to considerable waste. rsc.org Future research could focus on developing more sustainable and atom-economical pathways.

One promising avenue is the use of biocatalysis. Enzymatic methods, such as those employing lipases like Candida antarctica lipase (B570770) B (CALB), can facilitate direct amidation reactions under mild conditions, often in greener solvents or even solvent-free systems. nih.gov Another approach involves novel catalytic systems, such as using Covalent Organic Frameworks (COFs) as photocatalysts to synthesize amides directly from alcohols, which offers a recyclable and efficient process under mild, light-irradiated conditions. dst.gov.in

Furthermore, the terephthaloyl moiety of the molecule presents a direct link to a circular economy. The raw material, terephthalic acid (TPA), can be sustainably sourced through the chemical recycling of post-consumer polyethylene (B3416737) terephthalate (B1205515) (PET) waste. nih.govrsc.org Efficient hydrolysis or glycolysis processes can depolymerize PET to recover TPA, which can then be used as a feedstock, reducing reliance on virgin petrochemicals. rsc.orgijcrt.org

| Synthesis Aspect | Traditional Method | Potential Green/Sustainable Alternative | Key Benefits |

|---|---|---|---|

| Catalysis/Activation | Stoichiometric coupling agents (e.g., carbodiimides), thionyl chloride. rsc.org | Enzymatic catalysis (e.g., Lipases), photocatalysis (e.g., COF-based). nih.govdst.gov.in | Reduced waste, mild reaction conditions, catalyst recyclability. |

| Solvents | Polar aprotic solvents (e.g., DMF, NMP). researchgate.net | Aqueous systems, green solvents (e.g., CPME), or solvent-free conditions. nih.govmdpi.com | Reduced toxicity and environmental impact. |

| Feedstock Sourcing | Petroleum-derived terephthaloyl chloride and 2,4-dimethylaniline (B123086). | Terephthalic acid from recycled PET, bio-based amines. nih.govyoutube.com | Circular economy, reduced carbon footprint. |

| Energy Input | High temperatures for conventional synthesis. dst.gov.in | Microwave-assisted synthesis, photopolymerization. resolvemass.ca | Reduced energy consumption and reaction times. resolvemass.ca |

Exploration of Novel Supramolecular Architectures and Dynamic Covalent Networks

The structure of this compound is inherently suited for the formation of ordered supramolecular assemblies. The central terephthalamide (B1206420) unit provides robust N-H donor and C=O acceptor sites for hydrogen bonding, a key interaction for building predictable, higher-order structures. researchgate.netill.eu Aromatic polyamides are well-known for forming highly organized, sheet-like structures through these interactions. ill.eu

The 2,4-dimethylphenyl groups are expected to play a crucial role in directing the three-dimensional arrangement. The presence and position of methyl substituents can significantly influence crystal packing, often steering the assembly away from simple herringbone or planar stacking into more complex, tilted, or layered motifs. rsc.orgmdpi.com Research into the single-crystal structure of this compound would be critical to understanding how the steric hindrance and electronic effects of the dimethylphenyl units dictate its self-assembly into potential nanostructures, such as nanostaircases or nanoribbons. researchgate.net

While the amide bond is typically robust, the field of dynamic covalent chemistry (DCC) offers pathways to render such linkages reversible under specific conditions. researchgate.netresearchgate.net Future work could explore the incorporation of this compound into dynamic covalent networks (DCNs). This might be achieved by designing derivatives of the molecule that can participate in reversible reactions or by developing catalytic systems that facilitate dynamic amide exchange. nih.gov Such DCNs could lead to materials with unique properties like self-healing, adaptability, and recyclability. rsc.org

Integration into Advanced Functional Materials (e.g., energy storage, optoelectronics)

The inherent properties of aromatic amides—thermal stability, mechanical robustness, and rigid structure—make them excellent building blocks for advanced functional materials. mdpi.com

Energy Storage: A key area of opportunity is in dielectric materials for high-temperature energy storage. Polymers containing aromatic amide linkages can exhibit high dielectric constants and thermal resistance. For instance, related structures like carboxylated poly(p-phenylene terephthalamide) have been shown to enhance the energy storage density of polymer composites at elevated temperatures. researchgate.net this compound could be investigated as a monomer for novel polyamides or as a functional additive in existing dielectric polymers like polyetherimide, with the goal of improving thermal stability and energy density for applications in advanced electronics and electrical systems. researchgate.net

Optoelectronics: Aromatic polyamides and polyimides are also being explored for optoelectronic applications due to their thermal stability and processability into thin films. imt.roresearchgate.net While this compound is not intrinsically conjugated across its entire structure, it could be incorporated into larger copolymer systems containing chromophoric or electroactive units. The bulky dimethylphenyl groups could serve to disrupt chain packing, thereby improving the solubility and processability of otherwise intractable high-performance polymers, a common strategy for creating functional optical films. mdpi.com Their high thermal stability could make them suitable as substrates or encapsulation layers for flexible electronic devices.

| Potential Application | Relevant Property | Research Goal for this compound |

|---|---|---|

| Dielectric Capacitors | High thermal stability, high breakdown strength. | Synthesize copolymers or composites and characterize their energy storage density and performance at elevated temperatures. |

| Optoelectronic Films | Optical transparency, thermal resistance, solution processability. | Incorporate into copolymers to enhance solubility and film-forming properties while maintaining high glass transition temperatures. mdpi.com |

| High-Strength Fibers | High crystallinity, strong intermolecular hydrogen bonding. academicstrive.com | Investigate liquid crystalline behavior and fiber spinning potential, similar to other aramids. academicstrive.com |

Unresolved Questions and Challenges in this compound Research

The primary challenge in the study of this compound is the foundational lack of published research. The field is open to fundamental exploration, with numerous unresolved questions that present clear research opportunities.

Key Unresolved Questions:

Fundamental Synthesis and Characterization: What are the most efficient and sustainable methods to synthesize this molecule with high purity? What are its fundamental physicochemical properties, such as melting point, solubility in various solvents, and thermal decomposition temperature?

Solid-State Structure: What is its single-crystal structure? How do the 2,4-dimethylphenyl groups influence the hydrogen bonding and π-π stacking interactions that govern its solid-state packing?

Supramolecular Behavior: Does it self-assemble into well-defined nanostructures in solution or on surfaces? Can this assembly be controlled by external stimuli such as solvent choice or temperature?

Polymer Chemistry: Can this compound be effectively used as a monomer for the synthesis of high-performance polyamides? What are the properties (mechanical, thermal, optical, electrical) of such polymers?

Material Performance: What are its dielectric properties? Could it or polymers derived from it be useful for energy storage? Does it possess any interesting photophysical or electronic properties relevant to optoelectronics?

Addressing these questions will require a multidisciplinary approach, combining synthetic organic chemistry, crystallography, polymer science, and materials characterization to unlock the full potential of this promising yet under-explored molecule.

Q & A

Q. Table 1: Representative Synthesis Data

| Parameter | Value/Technique | Reference |

|---|---|---|

| Solvent System | THF/Dichloromethane | |

| Yield Range | 65–75% | |

| Purity (HPLC) | >98% post-recrystallization |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Confirm amide C=O stretches at ~1680–1700 cm⁻¹ and N–H stretches at ~3200–3300 cm⁻¹. Absence of peaks >3300 cm⁻¹ indicates complete deprotonation during synthesis .

- NMR: Use DMSO-d₆ for solubility. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm). ¹³C NMR resolves carbonyl carbons at ~165–170 ppm .

- Mass Spectrometry: ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 390.5 (calculated: 390.49) .

Advanced: How can crystallographic disorder in this compound crystals be resolved during structure refinement?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron data (λ < 1 Å) to enhance signal-to-noise ratios.

- Refinement Software: SHELXL-2018 allows partitioning disordered regions into discrete sites with occupancy parameters. Apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries .

- Validation Tools: Check R-factors and ADDSYM in PLATON to detect missed symmetry elements .

Advanced: What strategies differentiate polymorphic forms of this compound using thermal and spectroscopic methods?

Methodological Answer:

- DSC/TGA: Polymorphs exhibit distinct endothermic peaks (melting points) and decomposition profiles. For example, Form I (mp 245°C) vs. Form II (mp 230°C) .

- PXRD: Compare experimental patterns with simulated data from single-crystal structures. Peaks at 2θ = 12.5° and 15.8° indicate layered packing in Form I .

- Solid-State NMR: ¹³C CP-MAS resolves differences in hydrogen-bonding networks via chemical shift variations (~2 ppm shifts for carbonyl groups) .

Advanced: How do purity and synthetic byproducts impact catalytic or material performance studies?

Methodological Answer:

- Byproduct Identification: LC-MS or GC-MS detects residual 2,4-dimethylaniline (<1% in optimized batches) or mono-amide intermediates.

- Activity Correlation: Even 95% purity can reduce catalytic efficiency by ~20% due to surface adsorption of impurities .

- Mitigation: Column chromatography (silica gel, ethyl acetate/hexane) removes hydrophobic byproducts, improving reproducibility in polymer composite studies .

Advanced: What computational approaches model the electronic properties of this compound for optoelectronic applications?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps (~3.8 eV), correlating with UV-Vis absorption maxima at 320 nm .

- Molecular Dynamics: Simulate packing in polymer matrices using Materials Studio. Dihedral angles (45–50°) between aryl rings influence charge transport .

Advanced: How does the compound’s stability under acidic/basic conditions affect its application in supramolecular chemistry?

Methodological Answer:

- pH Stability Tests: Incubate in 0.1 M HCl/NaOH (24 hrs). HPLC analysis shows degradation >pH 10 due to amide hydrolysis, limiting use in alkaline environments .

- Chelation Studies: Fluorescence quenching in presence of Cu²⁺ (detection limit 0.1 ppm) suggests utility in metal-ion sensors but requires buffered conditions .

Advanced: What structural features govern its solubility in polymer blends or organic solvents?

Methodological Answer:

- Hansen Solubility Parameters: δD = 18.1 MPa¹/², δH = 5.2 MPa¹/² predict miscibility with polystyrene (δD = 18.6) but not with PVC (δD = 19.5) .

- Co-solvent Systems: DMF/chloroform (3:1 v/v) enhances solubility to 50 mg/mL, critical for spin-coating thin films .

Advanced: How can researchers validate analytical methods for quantifying trace impurities?